molecular formula C11H17NO B13975602 1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine

1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine

Cat. No.: B13975602
M. Wt: 179.26 g/mol
InChI Key: FYDJPXKKPFASBR-UHFFFAOYSA-N
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Description

1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, along with a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethoxy-3-methylphenol with methylamine. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Solvents like acetonitrile or dimethylformamide may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxy-3-methylphenyl)-2-methylpropan-1-one: Similar structure but with a ketone group.

    1-(2-ethoxy-3-methylphenyl)propan-1-one: Similar structure but with a different alkyl chain length.

Uniqueness

1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-ethoxy-3-methylphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H17NO/c1-4-13-11-9(2)6-5-7-10(11)8-12-3/h5-7,12H,4,8H2,1-3H3

InChI Key

FYDJPXKKPFASBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1CNC)C

Origin of Product

United States

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